Autophagy-IN-1

Description

BenchChem offers high-quality Autophagy-IN-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Autophagy-IN-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H25NO7 |

|---|---|

Molecular Weight |

427.4 g/mol |

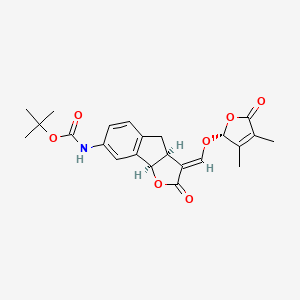

IUPAC Name |

tert-butyl N-[(3E,3aS,8bR)-3-[[(2R)-3,4-dimethyl-5-oxo-2H-furan-2-yl]oxymethylidene]-2-oxo-4,8b-dihydro-3aH-indeno[1,2-b]furan-7-yl]carbamate |

InChI |

InChI=1S/C23H25NO7/c1-11-12(2)21(30-19(11)25)28-10-17-16-8-13-6-7-14(24-22(27)31-23(3,4)5)9-15(13)18(16)29-20(17)26/h6-7,9-10,16,18,21H,8H2,1-5H3,(H,24,27)/b17-10+/t16-,18-,21+/m0/s1 |

InChI Key |

RGNNYAWPIKPOLQ-PVBZKGQNSA-N |

Isomeric SMILES |

CC1=C(C(=O)O[C@H]1O/C=C/2\[C@@H]3CC4=C([C@@H]3OC2=O)C=C(C=C4)NC(=O)OC(C)(C)C)C |

Canonical SMILES |

CC1=C(C(=O)OC1OC=C2C3CC4=C(C3OC2=O)C=C(C=C4)NC(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Autophagy-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Autophagy-IN-1 is a potent and specific inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vacuolar Protein Sorting 34 (Vps34). By targeting the core machinery of autophagy initiation, Autophagy-IN-1 serves as a critical tool for studying the intricate roles of autophagy in various physiological and pathological processes. This document provides an in-depth technical overview of the mechanism of action of Autophagy-IN-1, including its molecular target, downstream signaling effects, and relevant experimental data. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the comprehensive knowledge required to effectively utilize Autophagy-IN-1 in their studies.

Introduction to Autophagy and the Role of Vps34

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. This catabolic pathway plays a crucial role in maintaining cellular homeostasis, responding to stress, and eliminating damaged organelles and misfolded proteins. The initiation of autophagy is tightly regulated by a series of protein complexes, among which the Vps34-containing class III PI3K complex I is a central player.

Vps34, in complex with Vps15, Beclin 1, and ATG14L, is responsible for the production of phosphatidylinositol 3-phosphate (PI(3)P) at the phagophore, the precursor to the autophagosome.[1] This localized increase in PI(3)P serves as a docking site for downstream autophagy-related proteins (ATGs), thereby initiating the formation and elongation of the autophagosome.[1] Given its critical role, Vps34 has emerged as a key target for the pharmacological modulation of autophagy.

Autophagy-IN-1: A Specific Vps34 Inhibitor

Autophagy-IN-1 is a small molecule inhibitor designed to specifically target the kinase activity of Vps34. Its mechanism of action centers on the competitive inhibition of ATP binding to the Vps34 kinase domain, thereby preventing the phosphorylation of phosphatidylinositol to PI(3)P.

Molecular Target and Specificity

The primary molecular target of Autophagy-IN-1 is Vps34. It is crucial to note that Vps34 exists in two distinct complexes within the cell:

-

Complex I: Composed of Vps34, Vps15, Beclin 1, and ATG14L, this complex is essential for the initiation of autophagy.

-

Complex II: Containing Vps34, Vps15, Beclin 1, and UVRAG, this complex is primarily involved in endosomal trafficking and lysosomal maturation.

Upstream Regulation: Independence from ULK1

The Unc-51 like autophagy activating kinase 1 (ULK1) complex acts upstream of the Vps34 complex in the autophagy initiation cascade.[3] ULK1 is a serine/threonine kinase that, upon activation by nutrient-sensing pathways such as AMPK and mTOR, phosphorylates components of the Vps34 complex to promote its activity.[3] Autophagy-IN-1 acts directly on Vps34 and does not inhibit the kinase activity of ULK1. This makes it a valuable tool for dissecting the specific roles of the Vps34 complex in autophagy, downstream of ULK1 activation.

Downstream Effects of Autophagy-IN-1

The inhibition of Vps34 by Autophagy-IN-1 triggers a cascade of downstream effects, ultimately leading to the suppression of autophagosome formation.

Inhibition of PI(3)P Production

The most immediate consequence of Autophagy-IN-1 treatment is the cessation of PI(3)P production by the Vps34 complex. This can be visualized experimentally using fluorescently tagged PI(3)P-binding domains, such as the FYVE domain, which will fail to localize to nascent autophagosome formation sites in the presence of the inhibitor.

Impairment of Autophagosome Formation

Without the PI(3)P platform, the recruitment of downstream autophagy machinery, including the WIPI proteins and the ATG12-ATG5-ATG16L1 complex, is inhibited. This leads to a halt in the elongation of the phagophore and the subsequent formation of mature autophagosomes.

Accumulation of Autophagy Substrates

A key consequence of blocking autophagy is the accumulation of proteins and organelles that are normally cleared by this process. The most widely monitored of these are p62/SQSTM1 and the unprocessed form of LC3 (LC3-I).

-

p62/SQSTM1: This receptor protein recognizes and binds to ubiquitinated cargo, delivering it to the autophagosome for degradation by binding to LC3-II. Inhibition of autophagy leads to a significant accumulation of p62, which can be readily detected by western blotting or immunofluorescence.

-

LC3: Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a hallmark protein of autophagy. During autophagosome formation, the cytosolic form (LC3-I) is lipidated to form LC3-II, which is incorporated into the autophagosomal membrane. While autophagy induction leads to an increase in LC3-II, a block in the pathway downstream of autophagosome formation (e.g., with lysosomal inhibitors) also causes LC3-II accumulation. However, with Vps34 inhibition by Autophagy-IN-1, the formation of the autophagosome itself is blocked, leading to an accumulation of the unprocessed LC3-I form and a decrease in the LC3-II/LC3-I ratio.

Quantitative Data Summary

| Compound | Target | IC50 | Key Effects | Reference |

| Autophagy-IN-1 | Vps34 | Not Publicly Available | Potent inhibitor of Vps34, blocks autophagy initiation, leads to p62 and LC3-I accumulation. | General knowledge |

| SAR405 | Vps34 | 1.2 nM | Highly selective and potent Vps34 inhibitor, inhibits vesicle trafficking and autophagy. | |

| SB02024 | Vps34 | Not Publicly Available | Novel potent and selective Vps34 inhibitor, blocks autophagy in vitro. |

Experimental Protocols

Western Blotting for LC3 and p62

This protocol is a standard method to assess the effect of Autophagy-IN-1 on autophagy flux.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with Autophagy-IN-1 at the desired concentration and for the appropriate duration. Include positive (e.g., starvation, rapamycin) and negative (e.g., vehicle control) controls. A lysosomal inhibitor (e.g., Bafilomycin A1) should be used in a parallel set of wells to assess autophagic flux.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control. A decrease in the LC3-II/LC3-I ratio and an increase in p62 levels are indicative of autophagy inhibition by Autophagy-IN-1.

Immunofluorescence for LC3 Puncta Formation

This method allows for the visualization of autophagosome formation.

Methodology:

-

Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate. After treatment with Autophagy-IN-1 and appropriate controls, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization and Blocking: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes and then block with 1% BSA in PBS for 30 minutes.

-

Antibody Incubation: Incubate the cells with a primary antibody against LC3 for 1 hour at room temperature.

-

Secondary Antibody and Staining: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Analysis: Autophagy induction leads to the formation of distinct LC3 puncta. Treatment with Autophagy-IN-1 is expected to prevent the formation of these puncta.

Visualizations

Signaling Pathway of Autophagy Initiation and Inhibition by Autophagy-IN-1

References

An In-depth Technical Guide to Autophagy-IN-1: A Late-Stage Autophagy Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autophagy is a critical cellular process responsible for the degradation and recycling of cellular components, playing a dual role in both tumor suppression and promotion. The modulation of autophagy has emerged as a promising therapeutic strategy in oncology. This technical guide provides a comprehensive overview of Autophagy-IN-1, a potent, cell-permeable small molecule inhibitor of autophagy. Unlike many inhibitors that target the initial stages of autophagosome formation, Autophagy-IN-1 acts at a late stage, effectively blocking the fusion of autophagosomes with lysosomes. This document details its mechanism of action, provides available quantitative data, and outlines experimental protocols for its application in both in vitro and in vivo research settings.

Introduction to Autophagy Inhibition

Autophagy is a multi-step, dynamic process that begins with the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo. The autophagosome then fuses with a lysosome to form an autolysosome, where the contents are degraded by lysosomal hydrolases.[1] This process is essential for cellular homeostasis, but in the context of cancer, it can act as a survival mechanism, allowing tumor cells to withstand stress and chemotherapy.[2][3] Therefore, inhibiting autophagy is a key area of interest in cancer therapy. Autophagy inhibitors can be broadly categorized into early-stage inhibitors, which prevent the formation of autophagosomes (e.g., by targeting ULK1 or PI3K), and late-stage inhibitors, which prevent the degradation of autophagic cargo.[3]

Autophagy-IN-1: A Late-Stage Inhibitor

Autophagy-IN-1 (CAS: 3031485-19-2) is a potent inhibitor of autophagy and mitophagy that functions by blocking the fusion of autophagosomes with lysosomes.[4] This leads to an accumulation of autophagosomes within the cell, a hallmark of late-stage autophagy inhibition. By preventing the degradation and recycling of cellular components, Autophagy-IN-1 can induce apoptosis and cell cycle arrest in cancer cells.

Mechanism of Action

Autophagy-IN-1's primary mechanism is the disruption of the final step in the autophagic pathway: the fusion of the autophagosome with the lysosome. This inhibition leads to an increase in the cellular levels of key autophagy-related proteins such as microtubule-associated protein 1A/1B-light chain 3B-II (LC3B-II) and sequestosome 1 (p62/SQSTM1), as well as the lysosomal-associated membrane protein 1 (LAMP1). The accumulation of p62 is a reliable indicator of the blockage of autophagic flux, as it is normally degraded within the autolysosome.

References

- 1. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Late-Stage Autophagy Inhibitor That Efficiently Targets Lysosomes Inducing Potent Cytotoxic and Sensitizing Effects in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Autophagy in cancer: moving from understanding mechanism to improving therapy responses in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Technical Guide: Inhibition of the Autophagy-IN-1 Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a highly conserved cellular degradation and recycling process essential for maintaining cellular homeostasis.[1][2][3] This catabolic pathway involves the sequestration of cytoplasmic components, including damaged organelles and misfolded proteins, within double-membraned vesicles known as autophagosomes. These vesicles then fuse with lysosomes to form autolysosomes, where the cargo is degraded and the resulting macromolecules are recycled back into the cytoplasm. Dysregulation of autophagy has been implicated in a variety of human diseases, including cancer, neurodegenerative disorders, and metabolic diseases.

The initiation of autophagy is tightly regulated by a cascade of signaling proteins, with the Unc-51 like autophagy activating kinase 1 (ULK1) playing a central role.[1][4] As a serine/threonine kinase, ULK1 acts as a crucial initiator of the autophagy process, making it a prime target for therapeutic intervention. This technical guide focuses on the inhibition of the autophagy pathway through a representative potent and selective ULK1 inhibitor, SBI-0206965, which will be referred to as Autophagy-IN-1 for the purpose of this document. This guide will provide an in-depth overview of its mechanism of action, quantitative data, experimental protocols, and the core signaling pathways involved.

Mechanism of Action of Autophagy-IN-1 (SBI-0206965)

Autophagy-IN-1 (SBI-0206965) is a potent, selective, and cell-permeable inhibitor of the ULK1 kinase. Its primary mechanism of action is the competitive inhibition of the ATP-binding site of ULK1, thereby preventing the phosphorylation of its downstream substrates and halting the initiation of the autophagic process. ULK1 is a key component of the ULK1 complex, which also includes ATG13, FIP200, and ATG101. The activation of this complex is a critical step in the formation of the phagophore, the precursor to the autophagosome. By inhibiting ULK1, Autophagy-IN-1 effectively blocks the entire downstream autophagy cascade.

Quantitative Data for Autophagy Pathway Inhibitors

The following tables summarize the in vitro inhibitory activities of Autophagy-IN-1 (SBI-0206965) and other notable ULK1 inhibitors against their primary targets. This data is essential for comparing the potency and selectivity of these compounds.

Table 1: In Vitro Kinase Inhibition

| Compound | Target | IC50 (nM) | Reference |

| Autophagy-IN-1 (SBI-0206965) | ULK1 | 108 | |

| ULK2 | 711 | ||

| ULK-100 | ULK1 | 1.6 | |

| ULK-101 | ULK1 | 8.3 | |

| ULK2 | 30 | ||

| MRT68921 | ULK1 | 2.9 | |

| ULK2 | 1.1 |

Table 2: Cellular Activity of Autophagy-IN-1 (SBI-0206965)

| Cell Line | Assay | Effect | Concentration | Reference |

| A498 and ACHN cells | Apoptosis Induction (in starvation medium) | Induces significant apoptosis | 5-20 µM | |

| A549 cells | Autophagy Inhibition (mTOR inhibition-induced) | Suppresses autophagy | Not specified | |

| HEK293T cells | Vps34 and Beclin1 Phosphorylation | Inhibits phosphorylation | Not specified | |

| U87MG cells | Apoptosis Enhancement (with nutrient stress) | Enhances apoptosis | Not specified |

Signaling Pathways

The following diagrams illustrate the core signaling pathway of autophagy initiation and the point of inhibition by Autophagy-IN-1, as well as a typical experimental workflow for assessing its activity.

References

The Quest for Autophagy Modulators: A Technical Guide to a Core Pyrazole Scaffold

Disclaimer: Extensive literature searches did not yield specific information on a compound designated "Autophagy-IN-1." This guide, therefore, provides a comprehensive technical overview of the discovery and synthesis of a core chemical scaffold—3,5-disubstituted-1H-pyrazole-4-carbonitrile—that is central to the development of various biologically active molecules. The principles, protocols, and data presented herein are representative of the methodologies employed in the pursuit of novel autophagy modulators and are intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction to Autophagy

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins.[1][2] This catabolic pathway is essential for maintaining cellular homeostasis and plays a critical role in various physiological and pathological conditions, including neurodegenerative diseases, cancer, and infectious diseases.[1] The process begins with the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo. The autophagosome then fuses with a lysosome to form an autolysosome, where the cargo is degraded by lysosomal hydrolases.[1][3] Given its central role in cell survival and death, the modulation of autophagy has emerged as a promising therapeutic strategy for a wide range of human diseases.

The Autophagy Signaling Pathway

The regulation of autophagy is a complex process involving a cascade of signaling proteins. A simplified representation of the core signaling pathway is depicted below. Under nutrient-rich conditions, mTOR (mammalian target of rapamycin) is active and suppresses autophagy by phosphorylating and inactivating the ULK1 complex. Upon starvation or other cellular stress, mTOR is inhibited, leading to the activation of the ULK1 complex, which in turn initiates the formation of the autophagosome through the phosphorylation of downstream effectors like Beclin-1.

Caption: A simplified diagram of the core autophagy signaling pathway.

Synthesis of a 3,5-disubstituted-1H-pyrazole-4-carbonitrile Scaffold

The pyrazole ring is a common scaffold in medicinal chemistry and is present in numerous compounds with diverse biological activities. The following section details a general, multi-component reaction for the synthesis of 5-amino-1H-pyrazole-4-carbonitriles, a key intermediate for more complex molecules.

General Synthetic Workflow

The synthesis is a one-pot, three-component reaction involving an aldehyde, malononitrile, and a hydrazine derivative, often catalyzed by a base or a Lewis acid. The general workflow is outlined in the diagram below.

Caption: A general workflow for the synthesis of a pyrazole scaffold.

Experimental Protocol: Synthesis of 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile

This protocol is adapted from a reported green synthesis method.

Materials:

-

4-chlorobenzaldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

Phenylhydrazine (1 mmol)

-

LDH@PTRMS@DCMBA@CuI nano catalyst (0.05 g)

-

Ethanol:Water (1:1) mixture

Procedure:

-

To a round-bottom flask, add 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the LDH@PTRMS@DCMBA@CuI nano catalyst (0.05 g).

-

Add 10 mL of a 1:1 ethanol:water solvent mixture to the flask.

-

The reaction mixture is stirred at 55 °C.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 15 minutes), the reaction mixture is cooled to room temperature.

-

The solid product is collected by filtration.

-

The collected solid is washed with cold ethanol to remove any unreacted starting materials.

-

The final product is dried under vacuum to yield 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile.

Quantitative Data on Autophagy Modulation

While specific data for "Autophagy-IN-1" is unavailable, the following table presents representative quantitative data for known autophagy modulators, illustrating the types of assays and metrics used to characterize such compounds. The data is based on the quantification of autophagosome formation, a key step in the autophagy pathway.

| Compound | Target | Assay | Cell Line | Concentration | Result (Fold Change in Autophagosomes) | Reference |

| Rapamycin | mTORC1 | LC3 Puncta Formation | HeLa | 100 nM | 3.5 ± 0.4 | |

| Wortmannin | PI3K | LC3 Puncta Formation | HeLa | 100 nM | 0.2 ± 0.1 | |

| Bafilomycin A1 | V-ATPase | LC3 Puncta Accumulation | MEF | 100 nM | 8.2 ± 1.1 |

Note: The data in this table is for illustrative purposes and is derived from studies on well-characterized autophagy modulators.

Conclusion

The development of novel modulators of autophagy holds significant promise for the treatment of a multitude of diseases. While the specific entity "Autophagy-IN-1" remains elusive in the public domain, the principles and methodologies for discovering and synthesizing potent and selective autophagy modulators are well-established. The synthesis of pyrazole-based scaffolds represents a versatile approach to generating diverse chemical libraries for screening. The combination of robust synthetic chemistry, detailed cellular assays, and a deep understanding of the autophagy signaling pathway will continue to drive the discovery of new therapeutic agents targeting this fundamental cellular process.

References

The Effect of Autophagy-IN-1 on Mitophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitophagy, the selective autophagic clearance of damaged or superfluous mitochondria, is a critical process for maintaining cellular homeostasis and is implicated in a variety of human diseases. A key initiator of the autophagic process is the serine/threonine kinase ULK1. Autophagy-IN-1 is a potent and selective inhibitor of ULK1, making it a valuable tool for investigating the role of ULK1-mediated signaling in cellular processes, including mitophagy. This technical guide provides an in-depth overview of the effects of Autophagy-IN-1 on mitophagy, summarizing available quantitative data, detailing experimental protocols, and illustrating the involved signaling pathways.

Introduction to Mitophagy and the Role of ULK1

Mitophagy is a specialized form of autophagy that selectively targets and degrades mitochondria. This process is essential for mitochondrial quality control, removing dysfunctional mitochondria that can otherwise contribute to cellular stress through the production of reactive oxygen species (ROS) and the release of pro-apoptotic factors. Dysregulation of mitophagy has been linked to a range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.

The process of autophagy, including mitophagy, is initiated by a core set of autophagy-related (ATG) proteins. Central to this initiation is the ULK1 (Unc-51 like autophagy activating kinase 1) complex, which acts as a crucial sensor of cellular stress signals, such as nutrient deprivation and energy depletion. Upon activation, ULK1 phosphorylates several downstream targets, triggering the cascade of events leading to the formation of the autophagosome, a double-membraned vesicle that engulfs the targeted cargo.

There are several pathways for mitophagy, with the PINK1/Parkin pathway being one of the most extensively studied. In this pathway, mitochondrial damage leads to the stabilization of the kinase PINK1 on the outer mitochondrial membrane (OMM). Stabilized PINK1 then recruits the E3 ubiquitin ligase Parkin from the cytosol to the damaged mitochondrion. Parkin, in turn, ubiquitinates various OMM proteins, marking the mitochondrion for recognition by autophagy receptors like p62/SQSTM1, which then link the mitochondrion to the nascent autophagosome via interaction with LC3 (Microtubule-associated protein 1A/1B-light chain 3).

Autophagy-IN-1: A Selective ULK1 Inhibitor

Autophagy-IN-1 is a small molecule inhibitor that specifically targets the kinase activity of ULK1. By inhibiting ULK1, Autophagy-IN-1 effectively blocks the initiation of autophagy. This makes it a powerful pharmacological tool to dissect the role of ULK1 in various cellular processes, including its specific impact on the intricate steps of mitophagy.

Signaling Pathways Affected by Autophagy-IN-1 in Mitophagy

The primary mechanism of action of Autophagy-IN-1 is the inhibition of ULK1 kinase activity. This has a direct impact on the initiation of the autophagic cascade. In the context of mitophagy, this inhibition is expected to interfere with the formation of the mitophagosome that engulfs the damaged mitochondria.

Figure 1: Autophagy-IN-1 Inhibition of the Mitophagy Pathway. This diagram illustrates the canonical PINK1/Parkin-mediated mitophagy pathway and the point of intervention by Autophagy-IN-1. Autophagy-IN-1 directly inhibits the ULK1 complex, thereby blocking the initiation of mitophagosome formation.

Quantitative Effects of Autophagy-IN-1 on Mitophagy

While specific quantitative data for Autophagy-IN-1's direct impact on mitophagy is still emerging, studies on other ULK1 inhibitors provide a strong basis for its expected effects. Inhibition of ULK1 is anticipated to lead to a dose-dependent decrease in mitophagic flux. This can be quantified by measuring various markers of mitophagy.

| Mitophagy Marker | Expected Effect of Autophagy-IN-1 | Rationale |

| LC3-II/LC3-I Ratio | Decrease | Inhibition of autophagosome formation leads to reduced lipidation of LC3-I to LC3-II. |

| p62/SQSTM1 Levels | Accumulation | p62 is degraded along with the cargo in the autolysosome; its accumulation indicates a blockage in autophagy. |

| Mitochondrial Protein Levels (e.g., TOM20, COX IV) | No significant decrease | Inhibition of mitophagy prevents the degradation of mitochondrial proteins. |

| Colocalization of Mitochondria with Lysosomes | Decrease | Reduced formation of mitophagosomes leads to fewer fusion events with lysosomes. |

| PINK1 Stabilization | Likely unaffected | Autophagy-IN-1 acts downstream of PINK1 stabilization. |

| Parkin Recruitment to Mitochondria | Likely unaffected | Autophagy-IN-1 acts downstream of Parkin recruitment. |

Experimental Protocols for Assessing the Effect of Autophagy-IN-1 on Mitophagy

To investigate the impact of Autophagy-IN-1 on mitophagy, a combination of imaging and biochemical approaches is recommended.

Fluorescence Microscopy-Based Mitophagy Assay

This protocol utilizes a tandem fluorescent-tagged mitochondrial protein (e.g., mito-mKeima or mito-QC) to monitor mitophagic flux.

Principle: The fluorescent protein exhibits different spectral properties in the neutral pH of the mitochondria versus the acidic environment of the lysosome. This allows for the visualization and quantification of mitochondria that have been delivered to the lysosome.

Protocol:

-

Cell Culture and Transfection:

-

Plate cells (e.g., HeLa, SH-SY5Y) on glass-bottom dishes.

-

Transfect cells with a plasmid encoding a mitochondrially targeted tandem fluorescent protein (e.g., p-mito-mKeima-Red or mito-QC).

-

Allow 24-48 hours for protein expression.

-

-

Induction of Mitophagy and Treatment:

-

Induce mitophagy using a mitochondrial uncoupler like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) at a final concentration of 10-20 µM for 4-24 hours.

-

Treat cells with varying concentrations of Autophagy-IN-1 (e.g., 1-50 µM) concurrently with the mitophagy inducer. Include a vehicle control (e.g., DMSO).

-

-

Live-Cell Imaging:

-

Image cells using a confocal microscope equipped with appropriate lasers and filters for the specific tandem fluorescent protein.

-

Acquire images in both the "neutral pH" and "acidic pH" channels.

-

-

Image Analysis:

-

Quantify the number and area of acidic puncta (representing mitolysosomes) per cell.

-

Calculate the ratio of the acidic to the neutral fluorescent signal.

-

Compare the results between control and Autophagy-IN-1-treated groups.

-

Figure 2: Fluorescence Microscopy Workflow. This diagram outlines the key steps in a fluorescence microscopy-based assay to quantify the effect of Autophagy-IN-1 on mitophagic flux.

Western Blot Analysis of Mitophagy Markers

Principle: This method quantifies the levels of key proteins involved in the autophagy and mitophagy pathways.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells in multi-well plates.

-

Induce mitophagy and treat with Autophagy-IN-1 as described in section 5.1.2. To assess autophagic flux, include a condition with a lysosomal inhibitor (e.g., Bafilomycin A1, 100 nM) for the last 2-4 hours of treatment.

-

-

Protein Extraction and Quantification:

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against mitophagy markers (e.g., LC3, p62, TOM20, COX IV, PINK1, Parkin) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Densitometric Analysis:

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the protein of interest to the loading control.

-

Calculate the LC3-II/LC3-I ratio.

-

Conclusion

Autophagy-IN-1 serves as a critical tool for elucidating the role of ULK1 in mitophagy. By inhibiting the initiation of autophagy, it allows researchers to investigate the downstream consequences for mitochondrial quality control. The experimental protocols detailed in this guide provide a framework for quantitatively assessing the impact of Autophagy-IN-1 on various stages of the mitophagy process. Further research utilizing such approaches will be invaluable for a deeper understanding of the molecular mechanisms governing mitophagy and for the development of therapeutic strategies targeting this pathway in disease.

Technical Guide: 3-Methyladenine as a Chemical Probe for Autophagy

Disclaimer: The compound "Autophagy-IN-1" is not a recognized chemical entity in peer-reviewed scientific literature. This guide therefore uses the well-characterized and widely cited autophagy inhibitor, 3-Methyladenine (3-MA) , as a representative chemical probe to fulfill the request for an in-depth technical guide. All data, protocols, and pathways described herein pertain to 3-MA.

Introduction

Autophagy is a highly conserved catabolic process essential for cellular homeostasis, involving the degradation of cytoplasmic components via the lysosome.[1] This process plays a critical role in cellular quality control, adaptation to stress, and the pathology of numerous diseases, including cancer and neurodegeneration. Chemical probes that can modulate the autophagic process are invaluable tools for researchers and drug development professionals to dissect its complex signaling pathways and evaluate its therapeutic potential.

3-Methyladenine (3-MA) is one of the most widely used and historically significant inhibitors of autophagy.[2][3] It acts primarily by inhibiting Class III phosphatidylinositol 3-kinase (PI3K), also known as Vps34, a key enzyme required for the nucleation of the autophagosome.[4][5] This guide provides a comprehensive technical overview of 3-MA, its mechanism of action, quantitative data, experimental protocols, and its application as a chemical probe for studying autophagy.

Chemical and Physical Properties

3-Methyladenine is a purine derivative that acts as a cell-permeable inhibitor of PI3K activity. Its fundamental properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 3-Methyl-3H-purin-6-amine | |

| Synonyms | 3-MA, 3-Methyl-6-aminopurine | |

| CAS Number | 5142-23-4 | |

| Molecular Formula | C₆H₇N₅ | |

| Molecular Weight | 149.15 g/mol | |

| Appearance | White solid powder | |

| Solubility | Soluble in DMSO (up to 50 mM), Water (approx. 4 mg/mL with warming), and DMF. | |

| Storage | Store solid at -20°C. Stock solutions in DMSO can be stored at -20°C for up to 3 months. Freshly prepared solutions in media are recommended as solutions are unstable. |

Mechanism of Action

3-MA exerts its primary inhibitory effect on autophagy by targeting the Class III PI3K, Vps34. This kinase is a central component of a larger protein complex that includes Beclin-1 and is responsible for producing phosphatidylinositol 3-phosphate (PI(3)P). PI(3)P is critical for recruiting downstream autophagy-related (Atg) proteins to the phagophore, the precursor to the autophagosome, thereby initiating vesicle nucleation. By inhibiting Vps34, 3-MA prevents the formation of PI(3)P, blocking the assembly of the autophagosome at its earliest stage.

It is crucial to note that 3-MA also inhibits Class I PI3Ks, which are part of the canonical Akt/mTOR signaling pathway that normally suppresses autophagy. This can lead to a dual role; while short-term treatment with 3-MA robustly inhibits starvation-induced autophagy, prolonged treatment under nutrient-rich conditions can paradoxically induce autophagy due to a more sustained inhibition of Class I PI3K versus a transient inhibition of Class III PI3K.

Quantitative Data

The effective concentration of 3-MA can vary significantly depending on the cell type, treatment duration, and specific experimental conditions. Below is a summary of reported concentrations and IC₅₀ values.

| Parameter | Value | Cell Line / System | Notes | Reference |

| Working Concentration | 5 - 10 mM | Various (e.g., HeLa, Colon Cancer Cells) | Commonly used range for effective autophagy inhibition in cell culture. | |

| IC₅₀ (Autophagy Inhibition) | 1.21 mM | NRK (Normal Rat Kidney) Cells | Measured by quantifying GFP-LC3 puncta formation under starvation conditions. | |

| IC₅₀ (Vps34) | 25 µM | HeLa Cells | Cell-free enzymatic assay, indicating higher potency against the direct target. | |

| IC₅₀ (PI3Kγ) | 60 µM | HeLa Cells | Demonstrates off-target activity against a Class I PI3K isoform. |

Experimental Protocols

General Cell Culture Treatment

This protocol provides a general guideline for treating cultured cells with 3-MA to inhibit autophagy.

-

Cell Plating: Plate cells at a density that will ensure they are in a logarithmic growth phase and approximately 70-80% confluent at the time of treatment.

-

Reagent Preparation: Prepare a fresh stock solution of 3-MA. Due to instability in aqueous solutions, it is often recommended to dissolve 3-MA directly in pre-warmed culture medium and sterilize through a 0.22 µm filter immediately before use. Alternatively, a concentrated stock can be made in DMSO.

-

Treatment:

-

For inhibiting basal autophagy, add 3-MA (final concentration 5-10 mM) to cells in complete growth medium for the desired time (e.g., 4-24 hours).

-

For inhibiting induced autophagy, pre-treat cells with 3-MA for 1-2 hours before introducing the autophagy-inducing stimulus (e.g., starvation by replacing media with Earle's Balanced Salt Solution, EBSS).

-

-

Controls: Include an untreated control and a vehicle control (e.g., medium or DMSO equivalent).

-

Harvesting: After incubation, wash cells with ice-cold PBS and harvest for downstream analysis (e.g., Western Blot, Immunofluorescence).

Western Blot Analysis of LC3 and p62

This assay measures changes in key autophagy markers. Autophagy inhibition by 3-MA is expected to decrease the conversion of LC3-I to its lipidated form, LC3-II, and cause the accumulation of the autophagy receptor p62/SQSTM1.

-

Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 12-15% polyacrylamide gel to resolve LC3-I (approx. 16-18 kDa) and LC3-II (approx. 14-16 kDa). A separate, lower percentage gel can be used for p62 (approx. 62 kDa).

-

Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3 (to detect both forms) and p62 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-Actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize bands using an ECL substrate and an imaging system.

-

Analysis: Quantify band intensities. A decrease in the LC3-II/LC3-I ratio and an increase in p62 levels in 3-MA-treated cells indicate autophagy inhibition.

Autophagic Flux Assay

An increase in LC3-II can mean either an induction of autophagy or a blockage in lysosomal degradation. A flux assay is essential to distinguish between these possibilities. This is typically done by comparing marker levels in the presence and absence of a late-stage autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine), which blocks the degradation of autophagosomes. When using an early-stage inhibitor like 3-MA, the goal is to show that it prevents the accumulation of LC3-II that would otherwise occur when lysosomal degradation is blocked.

Applications and Limitations

Applications

-

Mechanism Elucidation: 3-MA is a standard tool used to confirm whether a cellular process is dependent on the early stages of autophagy.

-

Target Validation: It can be used in initial studies to determine if inhibiting autophagy has a desirable effect in a disease model, such as enhancing the efficacy of chemotherapy.

-

Assay Control: It serves as a reliable negative control in screens for autophagy-inducing compounds.

Limitations and Off-Target Effects

-

Dual Role: As mentioned, 3-MA can inhibit both Class I and Class III PI3Ks. Its effect can be time- and context-dependent, sometimes leading to autophagy induction, which complicates data interpretation.

-

Lack of Specificity: The high concentrations (mM range) required for autophagy inhibition in cells are much higher than its enzymatic IC₅₀ against Vps34, suggesting poor cell permeability or engagement of other targets. Unintended interactions with other cellular kinases are likely.

-

Autophagy-Independent Effects: 3-MA has been shown to suppress cell migration and induce caspase-dependent cell death through mechanisms independent of its role in autophagy inhibition.

Due to these limitations, it is critical for researchers to validate findings obtained with 3-MA using more specific Vps34 inhibitors (if available) or genetic approaches, such as siRNA or CRISPR-mediated knockdown of essential autophagy genes like ATG5 or BECN1.

References

- 1. invivogen.com [invivogen.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Class III PI3K Vps34: essential roles in autophagy, endocytosis, and heart and liver function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Autophagy Inhibition via Hydroxychloroquine or 3-Methyladenine Enhances Chemotherapy-Induced Apoptosis in Neuro-Blastoma and Glioblastoma [mdpi.com]

Unveiling the Molecular Target of Autophagy Inhibition: A Technical Guide to ULK1-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular target of autophagy inhibitors, exemplified by the compound class "Autophagy-IN-1," with a primary focus on the Unc-51 Like Kinase 1 (ULK1). As the pivotal initiator of the autophagy cascade, ULK1 has emerged as a critical target for therapeutic intervention in a range of diseases, including cancer and neurodegenerative disorders. This document details the mechanism of action, presents key quantitative data for representative ULK1 inhibitors, outlines experimental protocols for assessing their activity, and visualizes the intricate signaling pathways involved.

The Molecular Target: ULK1 Kinase

Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and long-lived proteins. The initiation of this pathway is tightly regulated by the ULK1 complex, a serine/threonine kinase that acts as a central node, integrating signals from nutrient and energy sensors like mTOR and AMPK to orchestrate the formation of the autophagosome.[1][2] The kinase activity of ULK1 is indispensable for the induction of autophagy, making it a prime target for pharmacological inhibition.

"Autophagy-IN-1" represents a class of small molecule inhibitors designed to target the autophagy pathway. While the name is generic, the primary and most validated molecular target for potent and selective autophagy inhibition is ULK1. By inhibiting ULK1, these compounds effectively block the initiation of autophagy, leading to the accumulation of autophagic substrates and sensitizing cells to various stresses.

Quantitative Data for Representative ULK1 Inhibitors

Several potent and selective ULK1 inhibitors have been developed and characterized. The following table summarizes the in vitro inhibitory concentrations (IC50) of three prominent examples against ULK1 and its close homolog ULK2. This data is crucial for comparing the potency and selectivity of these compounds.

| Compound Name | Target | IC50 (nM) | Reference |

| ULK-101 | ULK1 | 1.6 - 8.3 | [3][4][5] |

| ULK2 | 30 | ||

| SBI-0206965 | ULK1 | 108 | |

| ULK2 | 711 | ||

| MRT68921 | ULK1 | 2.9 | |

| ULK2 | 1.1 |

Signaling Pathways

The regulation of autophagy is a complex process involving multiple signaling pathways that converge on the ULK1 complex. The following diagrams, generated using the DOT language for Graphviz, illustrate the core ULK1 signaling pathway and a typical experimental workflow for evaluating ULK1 inhibitors.

Caption: ULK1 Signaling Pathway in Autophagy Initiation.

Caption: Experimental Workflow for Evaluating ULK1 Inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of ULK1 inhibitors.

In Vitro ULK1 Kinase Assay

This biochemical assay directly measures the enzymatic activity of purified ULK1 and the inhibitory potential of a compound.

Materials:

-

Recombinant human ULK1 enzyme

-

ULK1 substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide)

-

ATP (including radiolabeled [γ-³²P]ATP)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

-

Test compound (Autophagy-IN-1) at various concentrations

-

Phosphocellulose paper or SDS-PAGE apparatus

-

Scintillation counter or phosphorimager

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, ULK1 enzyme, and the ULK1 substrate.

-

Add the test compound at a range of concentrations to the reaction mixture and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).

-

Allow the reaction to proceed for a specified time (e.g., 30 minutes) at 30°C.

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid) or by spotting the reaction mixture onto phosphocellulose paper.

-

If using phosphocellulose paper, wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporation of ³²P into the substrate using a scintillation counter or phosphorimager.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for LC3 Conversion and p62 Degradation

This cell-based assay is a gold standard for monitoring autophagic flux. During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to autophagosome membranes. The amount of LC3-II is correlated with the number of autophagosomes. p62/SQSTM1 is a protein that is selectively degraded by autophagy; therefore, its accumulation indicates autophagy inhibition.

Materials:

-

Cell line of interest (e.g., HeLa, U2OS)

-

Cell culture medium and supplements

-

Autophagy inducer (e.g., rapamycin, starvation medium - EBSS)

-

Autophagy inhibitor (e.g., chloroquine, bafilomycin A1) - as a control for flux

-

Test compound (Autophagy-IN-1)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-LC3B, anti-p62, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with the test compound at various concentrations for a predetermined time. In parallel, treat cells with an autophagy inducer. A set of wells should also be co-treated with a late-stage autophagy inhibitor (like chloroquine) to assess autophagic flux.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE. Use a higher percentage gel (e.g., 15%) for better resolution of LC3-I and LC3-II.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and calculate the LC3-II/LC3-I ratio and the levels of p62 relative to the loading control. An increase in the LC3-II/LC3-I ratio and accumulation of p62 upon treatment with the test compound indicates autophagy inhibition.

Immunofluorescence for LC3 Puncta Formation

This microscopy-based assay allows for the visualization and quantification of autophagosomes as discrete puncta within the cell.

Materials:

-

Cells grown on glass coverslips

-

Autophagy inducer and test compound

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-LC3B

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a multi-well plate.

-

Treat the cells as described in the Western blot protocol.

-

Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells with PBS and permeabilize them with permeabilization buffer for 10 minutes.

-

Wash with PBS and block with blocking solution for 1 hour.

-

Incubate the cells with the primary anti-LC3B antibody diluted in blocking solution overnight at 4°C.

-

Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash the cells with PBS and counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Acquire images using a fluorescence microscope.

-

Quantify the number of LC3 puncta per cell. A decrease in the number of induced LC3 puncta in the presence of the test compound indicates inhibition of autophagy.

Conclusion

The inhibition of ULK1 presents a promising strategy for the therapeutic modulation of autophagy. The methodologies and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to identify, characterize, and validate novel inhibitors targeting this critical kinase. The use of robust biochemical and cell-based assays, coupled with a thorough understanding of the underlying signaling pathways, is essential for the successful development of next-generation autophagy-targeted therapeutics.

References

- 1. The mammalian ULK1 complex and autophagy initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A Potent and Selective ULK1 Inhibitor Suppresses Autophagy and Sensitizes Cancer Cells to Nutrient Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

Preliminary Technical Guide: Autophagy-IN-1 (Hapalindole Q)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autophagy-IN-1, identified as the natural product Hapalindole Q, is a novel inhibitor of macroautophagy. This document provides a preliminary technical overview of its mechanism of action, available quantitative data, and key experimental protocols for its study. Autophagy-IN-1 acts through a distinct mechanism, inducing the degradation of Yes-associated protein 1 (YAP1) via chaperone-mediated autophagy (CMA). This primary action leads to the disruption of Rab7 localization and a subsequent blockage of autophagosome-lysosome fusion, a critical final step in the autophagic process. This guide is intended to serve as a foundational resource for researchers investigating this compound and its potential therapeutic applications.

Core Mechanism of Action

Autophagy-IN-1 (Hapalindole Q) functions as a potent inhibitor of macroautophagy.[1][2][3] Its mechanism is not directed at the initial stages of autophagosome formation but rather at the crucial terminal step of autophagic flux. The core mechanism can be summarized as follows:

-

Direct Binding to YAP1: Autophagy-IN-1 directly binds to YAP1, the primary downstream effector of the Hippo signaling pathway.[1][2]

-

Induction of Chaperone-Mediated Autophagy (CMA): This binding event promotes the degradation of YAP1 through the CMA pathway, a selective form of autophagy responsible for the degradation of specific soluble cytosolic proteins.

-

Disruption of Rab7 Localization: The degradation of YAP1 leads to the improper distribution of the small GTPase Rab7.

-

Inhibition of Autophagosome-Lysosome Fusion: The mislocalization of Rab7 ultimately impairs the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes and a halt in the degradation of their contents.

Quantitative Data

The following table summarizes the available quantitative data for Autophagy-IN-1 (Hapalindole Q).

| Parameter | Value | Method | Cell Line | Source |

| Equilibrium Dissociation Constant (Kd) for YAP1 Binding | 14.83 ± 0.65 μM | Bio-Layer Interferometry (BLI) | N/A (in vitro) | |

| Equilibrium Dissociation Constant (Kd) for YAP1 Binding | 9.13 μM | Not Specified | Not Specified | MedchemExpress |

Note: The discrepancy in Kd values may be due to different experimental conditions or the use of different enantiomers of Hapalindole Q. Further investigation of the primary literature is recommended to clarify this.

Signaling Pathway

The signaling pathway affected by Autophagy-IN-1 (Hapalindole Q) is a novel intersection of the Hippo pathway and the autophagy machinery.

Caption: Mechanism of Autophagy-IN-1 (Hapalindole Q) in inhibiting macroautophagy.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of Autophagy-IN-1's activity. The following are outlines of key methodologies.

Autophagic Flux Assay using mCherry-eGFP-LC3B Reporter

This assay is designed to monitor the progression of autophagy from autophagosome formation to lysosomal fusion.

Principle: The tandem fluorescent protein mCherry-eGFP-LC3B is used to label autophagosomes. In the neutral pH of the autophagosome, both GFP and mCherry fluoresce (yellow puncta). Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the mCherry signal persists (red puncta). An accumulation of yellow puncta and a decrease in red puncta indicate a blockage in autophagosome-lysosome fusion.

Protocol Outline:

-

Cell Culture and Transfection:

-

Plate cells (e.g., Hep G2) in a suitable format for microscopy (e.g., glass-bottom dishes).

-

Transfect cells with a plasmid encoding mCherry-eGFP-LC3B using a suitable transfection reagent.

-

Allow cells to express the reporter protein for 24-48 hours.

-

-

Compound Treatment:

-

Treat cells with varying concentrations of Autophagy-IN-1 (Hapalindole Q) or vehicle control (e.g., DMSO).

-

Include positive controls such as Bafilomycin A1 (a known late-stage autophagy inhibitor) and negative controls.

-

Incubate for a predetermined time course (e.g., 24 hours).

-

-

Microscopy and Image Analysis:

-

Fix cells with 4% paraformaldehyde.

-

Acquire images using a confocal microscope with appropriate laser lines for GFP and mCherry.

-

Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell using image analysis software.

-

Western Blot Analysis of Autophagy Markers

This method is used to quantify the levels of key autophagy-related proteins.

Principle: The conversion of LC3-I to LC3-II (lipidated form) is a hallmark of autophagosome formation. An increase in the LC3-II/LC3-I ratio indicates an accumulation of autophagosomes. p62/SQSTM1 is a protein that is selectively degraded by autophagy; therefore, its accumulation suggests an inhibition of autophagic degradation.

Protocol Outline:

-

Cell Lysis:

-

Treat cells with Autophagy-IN-1 as described above.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein lysate by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against LC3B, p62, and a loading control (e.g., GAPDH).

-

Incubate with HRP-conjugated secondary antibodies.

-

-

Detection and Quantification:

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities using densitometry software.

-

Experimental Workflow

The following diagram outlines a typical workflow for the initial characterization of a novel autophagy inhibitor like Autophagy-IN-1.

Caption: A typical experimental workflow for characterizing a novel autophagy inhibitor.

Conclusion and Future Directions

Autophagy-IN-1 (Hapalindole Q) represents a valuable research tool for studying the intricate regulation of autophagy. Its unique mechanism of action, involving the targeted degradation of YAP1 to control autophagosome-lysosome fusion, opens new avenues for investigating the interplay between the Hippo signaling pathway and cellular degradation processes. Further research is warranted to fully elucidate its therapeutic potential in diseases where autophagy modulation is a promising strategy, such as in certain cancers and neurodegenerative disorders. Future studies should focus on comprehensive dose-response analyses, in vivo efficacy studies, and the exploration of structure-activity relationships to develop more potent and specific analogs.

References

- 1. Hapalindole Q suppresses autophagosome-lysosome fusion by promoting YAP1 degradation via chaperon-mediated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Hapalindole Q suppresses autophagosome−lysosome fusion by promoting YAP1 degradation via chaperon-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Autophagy-IN-1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Autophagy-IN-1, a potent inducer of autophagy, in cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols for assessing its effects, and presents data in a structured format for ease of interpretation.

Introduction to Autophagy and Autophagy-IN-1

Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins, playing a critical role in cellular homeostasis.[1][2][3][4][5] This catabolic pathway involves the formation of double-membraned vesicles, known as autophagosomes, which engulf cytoplasmic components and fuse with lysosomes for degradation. Dysregulation of autophagy is implicated in various diseases, including cancer and neurodegenerative disorders, making it a key target for therapeutic intervention.

Autophagy-IN-1 is a novel small molecule designed to potently induce the autophagic process. It functions by inhibiting the mammalian target of rapamycin (mTOR), a central regulator of cell growth and metabolism. Inhibition of mTOR signaling mimics a state of nutrient starvation, a classic trigger for autophagy induction.

Mechanism of Action: mTOR Inhibition

Autophagy-IN-1 exerts its pro-autophagic effects by inhibiting the mTOR signaling pathway. Under normal growth conditions, mTOR is active and suppresses autophagy by phosphorylating and inactivating the ULK1/Atg13/FIP200 complex, a key initiator of autophagosome formation. By inhibiting mTOR, Autophagy-IN-1 allows for the activation of the ULK1 complex, leading to the initiation of the autophagic cascade.

Caption: Mechanism of action of Autophagy-IN-1 via mTOR inhibition.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from experiments using Autophagy-IN-1. These values should be considered as a starting point, and optimal conditions may vary depending on the cell line and experimental setup.

Table 1: Effective Concentrations of Autophagy-IN-1 for Autophagy Induction

| Cell Line | Effective Concentration (µM) | Incubation Time (hours) |

| HeLa | 1 - 10 | 6 - 24 |

| MCF-7 | 2.5 - 15 | 12 - 36 |

| U87MG | 5 - 20 | 24 - 48 |

Table 2: Expected Changes in Autophagy Marker Expression (Western Blot)

| Protein | Expected Change with Autophagy-IN-1 |

| LC3-II/LC3-I Ratio | Increased |

| p62/SQSTM1 | Decreased |

Table 3: Cell Viability Following Autophagy-IN-1 Treatment

| Cell Line | IC50 (µM) at 48 hours |

| HeLa | > 50 |

| MCF-7 | ~40 |

| U87MG | ~35 |

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of Autophagy-IN-1 on cultured cells.

Protocol 1: Western Blotting for Autophagy Markers

This protocol details the detection of LC3-I to LC3-II conversion and p62 degradation, key indicators of autophagic activity.

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. Autophagy - Wikipedia [en.wikipedia.org]

- 3. news-medical.net [news-medical.net]

- 4. Fasting: How Long Do You Need to Fast for Autophagy? [medicinenet.com]

- 5. Autophagy in Its (Proper) Context: Molecular Basis, Biological Relevance, Pharmacological Modulation, and Lifestyle Medicine - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Autophagy-IN-1 in Western Blot Analysis

Topic: Optimal Concentration of Autophagy-IN-1 for Western Blot

Audience: Researchers, scientists, and drug development professionals.

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis.[1][2] Dysregulation of autophagy is implicated in a variety of diseases, including cancer and neurodegenerative disorders.[1][3] Pharmacological modulation of autophagy is a key area of research for therapeutic development. Autophagy-IN-1 is presumed to be an inhibitor of autophagy, and Western blotting is a primary technique to assess its effects. This document provides detailed protocols for utilizing Autophagy-IN-1 in Western blot analysis to monitor the modulation of autophagy. The key markers for this analysis are the conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1.[4] An increase in the lipidated form of LC3, LC3-II, and an accumulation of p62 are indicative of autophagy inhibition, particularly at the stage of autophagosome-lysosome fusion.

Principle of the Assay

Autophagy is a dynamic process, and its assessment, known as autophagic flux, requires careful interpretation. The level of LC3-II at a single time point can be misleading, as it represents the net result of autophagosome formation and degradation. An accumulation of LC3-II can indicate either an induction of autophagy (increased formation) or a blockage in the downstream degradation pathway (impaired fusion with lysosomes).

Autophagy inhibitors, such as the presumed Autophagy-IN-1, are expected to block the degradation of autophagosomes. This leads to an accumulation of LC3-II and p62, a cargo receptor that is itself degraded by autophagy. Therefore, treating cells with an autophagy inhibitor should result in a dose- and time-dependent increase in the protein levels of LC3-II and p62, which can be quantified by Western blot.

Data Presentation

The optimal concentration and treatment time for Autophagy-IN-1 will vary depending on the cell type and experimental conditions. Researchers should perform a dose-response and time-course experiment to determine the optimal parameters. Below is a template for presenting such data.

| Cell Line | Autophagy-IN-1 Conc. (µM) | Treatment Time (hr) | LC3-II/Actin Ratio (Fold Change) | p62/Actin Ratio (Fold Change) |

| HeLa | 0 (Control) | 24 | 1.0 | 1.0 |

| 1 | 24 | 2.5 | 1.8 | |

| 5 | 24 | 4.2 | 3.5 | |

| 10 | 24 | 4.5 | 3.8 | |

| MCF-7 | 5 | 0 | 1.0 | 1.0 |

| 5 | 6 | 2.1 | 1.5 | |

| 5 | 12 | 3.8 | 2.9 | |

| 5 | 24 | 4.3 | 3.6 |

Experimental Protocols

Cell Culture and Treatment

-

Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Treatment: The following day, treat the cells with a range of concentrations of Autophagy-IN-1 (e.g., 0.5, 1, 2, 5, 10 µM) for various time points (e.g., 6, 12, 24 hours). Include a vehicle-only control (e.g., DMSO).

-

Positive Control: As a positive control for autophagy inhibition, cells can be treated with a known late-stage autophagy inhibitor like Bafilomycin A1 (100 nM) or Chloroquine (50 µM) for the final 2-4 hours of the experiment.

Protein Extraction

-

Cell Lysis: After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 20-30 minutes, vortexing occasionally.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a new tube.

Protein Quantification

-

Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

Western Blotting

-

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load the samples onto a 12-15% polyacrylamide gel for optimal separation of LC3-I and LC3-II bands. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane. PVDF membranes are recommended for better retention of LC3 proteins.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C with gentle agitation. A loading control antibody (e.g., GAPDH or tubulin) should also be used. Note that actin levels can sometimes be affected by autophagy induction.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software. Normalize the LC3-II and p62 band intensities to the loading control.

Mandatory Visualizations

Caption: Mechanism of Autophagy-IN-1 Action.

References

Autophagy-IN-1 solubility and stock solution preparation

For Researchers, Scientists, and Drug Development Professionals

Note: The following information is provided for the well-characterized autophagy inhibitor, 3-Methyladenine (3-MA). The term "Autophagy-IN-1" did not yield specific data for a registered compound, and it is presumed that a representative autophagy inhibitor is requested. 3-MA is a widely used inhibitor of autophagy and serves as a standard tool in cellular biology research.

Introduction

3-Methyladenine (3-MA) is a commonly used pharmacological agent to inhibit autophagy, a fundamental cellular process for the degradation and recycling of cellular components. It primarily functions as an inhibitor of phosphoinositide 3-kinases (PI3Ks), particularly the class III PI3K (Vps34), which is crucial for the initiation of autophagosome formation.[1][2][3][4] These application notes provide detailed information on the solubility of 3-MA and protocols for the preparation of stock solutions for in vitro research.

Physicochemical Properties and Solubility

Proper dissolution of 3-MA is critical for accurate and reproducible experimental results. The solubility of 3-MA in various common laboratory solvents is summarized in the table below. It is important to note that solutions of 3-MA are generally unstable and should be prepared fresh for optimal performance.[5]

| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |

| DMSO | 8.33 - 10.9 mg/mL | ~55.85 - 73.08 mM | Sonication or warming to 50°C may be required to fully dissolve the compound. Use fresh, anhydrous DMSO as moisture can reduce solubility. |

| Ethanol | 4 - 10 mg/mL | ~26.82 - 67.04 mM | Sonication is recommended for complete dissolution. |

| Water | 3 - 5 mg/mL | ~20.11 - 33.52 mM | Sonication and heating are recommended. Aqueous solutions are not stable and should be used on the same day. |

| PBS (pH 7.2) | ~2 mg/mL | ~13.41 mM | Aqueous solutions are not recommended for long-term storage. |

Stock Solution Preparation Protocol

This protocol provides a step-by-step guide for the preparation of a 10 mM stock solution of 3-MA in DMSO.

Materials:

-

3-Methyladenine (MW: 149.15 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional, but recommended)

-

Calibrated pipettes

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

-

Weighing: Accurately weigh out 1.49 mg of 3-MA powder and transfer it to a sterile microcentrifuge tube.

-

Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the 3-MA powder.

-

Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes or warm it in a 50°C water bath for a few minutes until the solution is clear.

-

Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for longer-term storage (up to 6 months). It is highly recommended to prepare fresh solutions for each experiment due to the instability of 3-MA in solution.

Note on Working Solutions: To prepare a working solution for cell culture experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentration (typically in the range of 0.5-10 mM). It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Experimental Workflow and Signaling Pathway

Diagram 1: Experimental Workflow for 3-MA Stock Solution Preparation

Caption: Workflow for preparing and using a 3-MA stock solution.

Diagram 2: Simplified Signaling Pathway of 3-MA in Autophagy Inhibition

Caption: 3-MA inhibits autophagy by blocking Class III PI3K (Vps34).

References

Application Notes and Protocols for Autophagy Modulation

Disclaimer: Information on a specific compound named "Autophagy-IN-1" is not available in the public domain or scientific literature. The following application notes and protocols are based on well-characterized, commonly used modulators of autophagy and are intended to serve as a comprehensive guide for researchers studying this pathway.

Introduction to Autophagy Modulation

Autophagy is a catabolic cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins to maintain cellular homeostasis.[1][2] This process can be pharmacologically modulated for research and therapeutic purposes. Autophagy modulators are typically classified as inducers or inhibitors based on their effect on the autophagic flux—the complete process from autophagosome formation to lysosomal degradation.[3]

-

Autophagy Inducers: These compounds stimulate the initiation of autophagy. A primary pathway for induction involves the inhibition of the mammalian target of rapamycin (mTOR), a key negative regulator of autophagy.[4]

-

Autophagy Inhibitors: These compounds block the autophagic process at various stages. Late-stage inhibitors, which prevent the fusion of autophagosomes with lysosomes or inhibit lysosomal degradation, are commonly used to study autophagic flux.

Data Presentation: Common Autophagy Modulators

The optimal concentration and treatment duration for any modulator are cell-type dependent and should be determined empirically. The tables below provide starting points based on published literature.

Table 1: Commonly Used Autophagy Inducers

| Compound | Mechanism of Action | Typical Concentration Range | Typical Treatment Duration | Key Downstream Effect |

| Rapamycin | Allosteric inhibitor of mTORC1. | 100 nM - 1 µM | 6 - 24 hours | Induces autophagosome formation. |

| Torin 1 | ATP-competitive inhibitor of mTORC1 and mTORC2. | 100 nM - 500 nM | 2 - 12 hours | Potent induction of autophagy; more complete mTOR inhibition than rapamycin. |

| Starvation | Nutrient deprivation (e.g., Earle's Balanced Salt Solution, EBSS) | N/A | 2 - 8 hours | Physiological induction of autophagy via mTOR inhibition and AMPK activation. |

Table 2: Commonly Used Autophagy Inhibitors

| Compound | Mechanism of Action | Typical Concentration Range | Typical Treatment Duration | Key Downstream Effect |

| Bafilomycin A1 | Inhibits vacuolar H+-ATPase (V-ATPase), preventing lysosomal acidification and autophagosome-lysosome fusion. | 50 nM - 200 nM | 2 - 4 hours (co-treatment) | Accumulation of autophagosomes. |

| Chloroquine (CQ) | Raises lysosomal pH and impairs autophagosome-lysosome fusion. | 20 µM - 50 µM | 4 - 24 hours | Accumulation of autophagosomes and autophagic substrates like p62. |

| 3-Methyladenine (3-MA) | Inhibits Class III PI3K (Vps34), blocking autophagosome formation. | 1 mM - 10 mM | 4 - 24 hours | Blocks autophagy at an early stage. |

Experimental Protocols

Protocol 1: General Cell Treatment for Autophagy Induction/Inhibition

This protocol provides a general framework for treating cultured cells with an autophagy modulator.

Materials:

-

Cultured cells in logarithmic growth phase

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), sterile

-

Autophagy modulator (e.g., Rapamycin, Chloroquine)

-

Vehicle control (e.g., DMSO, sterile water)

Procedure:

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) to achieve 60-70% confluency on the day of treatment.

-

Prepare Treatment Media: Prepare a stock solution of the autophagy modulator in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. Prepare a vehicle control medium with an equivalent concentration of the solvent.

-

Cell Treatment: Remove the existing medium from the cells. Wash the cells once with sterile PBS. Add the prepared treatment or vehicle control medium to the respective wells.

-

Incubation: Incubate the cells for the desired duration (e.g., 6 hours for Rapamycin, 16 hours for Chloroquine) under standard culture conditions (e.g., 37°C, 5% CO2).

-

Cell Harvesting: Following incubation, proceed immediately to cell lysis for downstream analysis (e.g., Western Blot) or cell fixation for imaging.

Protocol 2: Western Blot for LC3-I/II Conversion and p62 Degradation

This is the most common assay to monitor autophagy. It measures the conversion of cytosolic LC3-I to the autophagosome-associated, lipidated LC3-II form and the degradation of the autophagy substrate p62/SQSTM1. An increase in the LC3-II/LC3-I ratio or total LC3-II level is indicative of autophagosome formation, while a decrease in p62 levels suggests autophagic degradation.

Materials:

-

Treated and control cell pellets from Protocol 1

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels (15% or 4-20% gradient gels are recommended for good LC3-I/II separation)

-

PVDF membrane (0.2 µm pore size is recommended for the small LC3 protein)

-

Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62, Mouse anti-Actin or Tubulin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: Lyse cell pellets on ice using RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-